1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and coordination chemistry .
Preparation Methods
The synthesis of 1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.
Scientific Research Applications
1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol has several scientific research applications:
Nonlinear Optics: The compound exhibits nonlinear optical properties, making it useful in the development of optical limiting devices and frequency conversion materials.
Coordination Chemistry: It can act as a ligand in coordination complexes with various metal ions, which are studied for their catalytic and biological activities.
Fluorescence Sensing: The compound has been used as a fluorescence sensor for detecting metal ions, such as aluminum ions, due to its high selectivity and sensitivity.
Mechanism of Action
The mechanism of action of 1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol in its applications involves its ability to form stable complexes with metal ions through coordination bonds. The Schiff base structure allows for effective electron delocalization, which contributes to its nonlinear optical properties and fluorescence sensing capabilities .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol include:
1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: This compound also exhibits nonlinear optical properties and is used in optical limiting devices.
1-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol: Known for its efficient NLO material properties and applications in frequency conversion.
3-[(E)-(4,6-dimethylpyrimidin-2-yl)imino]methyl]naphthalen-2-ol: This compound has been studied for its antimicrobial properties and coordination chemistry.
This compound stands out due to its specific applications in fluorescence sensing and its unique Schiff base structure that allows for versatile chemical modifications.
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(Z)-(phenylhydrazinylidene)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c20-17-11-10-13-6-4-5-9-15(13)16(17)12-18-19-14-7-2-1-3-8-14/h1-12,19-20H/b18-12- |
InChI Key |
WWIIENGSINYUES-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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